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Introduction
Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile

nucleic acid amplification technology, offering a rapid, sensitive, and cost-effective alternative to

traditional methods like the polymerase chain reaction (PCR). Its operational simplicity under

isothermal conditions has positioned it as a cornerstone of molecular diagnostics, particularly in

point-of-care and resource-limited settings. This guide provides a comprehensive overview of

the discovery, history, and core technical principles of LAMP, tailored for professionals in

research and drug development.

Discovery and Historical Development
The journey of LAMP began at the turn of the 21st century, born out of the need for a nucleic

acid amplification method that could overcome the limitations of PCR, namely the requirement

for thermal cycling. The groundbreaking work was conducted by a team of scientists at Eiken

Chemical Co., Ltd. in Japan.

In 2000, Notomi and colleagues published their seminal paper in Nucleic Acids Research,

introducing loop-mediated isothermal amplification to the scientific community.[1][2][3][4][5] This

novel method was distinguished by its ability to amplify DNA with high specificity, efficiency, and
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rapidity under a single temperature.[2][3] The core invention lay in the design of a unique set of

four to six primers that recognize six to eight distinct regions on the target DNA, and the use of

a strand-displacing DNA polymerase.[3][4] This sophisticated primer design is the bedrock of

LAMP's high specificity.[2]

The original four-primer set consisted of two inner primers (Forward Inner Primer, FIP, and

Backward Inner Primer, BIP) and two outer primers (F3 and B3). A significant advancement

came in 2002 when Nagamine et al. introduced "loop primers" (Loop Forward, LF, and Loop

Backward, LB), which were shown to accelerate the amplification reaction significantly.[6] Over

the years, various modifications and improvements have been made to the LAMP protocol,

including the development of reverse transcription LAMP (RT-LAMP) for the detection of RNA

targets and the integration of diverse detection methods.[7] Eiken Chemical Co., Ltd. has

remained a key player in the commercialization and further development of LAMP technology.

[8]

The Core Technology: Mechanism of LAMP
The elegance of LAMP lies in its continuous, auto-cycling strand displacement DNA synthesis

at a constant temperature, typically between 60-65°C. This process is driven by a DNA

polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus

(Bst) DNA polymerase, and a meticulously designed set of primers.

The Role of Bst DNA Polymerase
Bst DNA polymerase is the workhorse of the LAMP reaction. Its key characteristics include:

High Strand Displacement Activity: This is the most critical feature. Bst polymerase can

displace the non-template strand as it synthesizes a new DNA strand, eliminating the need

for a heat denaturation step to separate the DNA duplex.

Optimal Activity at High Temperatures: The enzyme functions optimally in the 60-65°C range,

which provides high stringency for primer annealing, thereby enhancing the specificity of the

reaction.

Lack of 5'-3' Exonuclease Activity: This ensures that the newly synthesized strands are not

degraded.
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The Ingenious Primer Design
LAMP employs a set of four to six primers that recognize six to eight distinct regions of the

target DNA.

Inner Primers (FIP and BIP): These are the key to the formation of the characteristic stem-

loop structure.

Forward Inner Primer (FIP): Consists of the F1c sequence (complementary to the F1

region on the target DNA) and the F2 sequence (identical to the F2 region on the target

DNA).

Backward Inner Primer (BIP): Consists of the B1c sequence (complementary to the B1

region on the target DNA) and the B2 sequence (identical to the B2 region on the target

DNA).

Outer Primers (F3 and B3): These are shorter primers that are involved in the initial stages of

the reaction to displace the strands synthesized by the inner primers.

Loop Primers (LF and LB) (Optional): These primers anneal to the loop regions of the

dumbbell-like structure, initiating additional synthesis and accelerating the amplification

process.

The Amplification Process: A Step-by-Step View
The LAMP reaction proceeds in two main stages: the initial stage and the cycling amplification

stage.

Initial Stage:

The FIP anneals to the F2c region of the target DNA, and the Bst polymerase initiates DNA

synthesis.

The F3 primer anneals to the F3c region upstream of F2c and initiates strand displacement,

releasing the FIP-linked complementary strand.

This newly synthesized strand has a self-complementary sequence at its 5' end (F1c and F1)

and forms a stem-loop structure.
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A similar process occurs on the opposite strand initiated by the BIP and B3 primers, creating

another stem-loop structure.

Cycling Amplification Stage:

The FIP anneals to the loop region of the BIP-primed strand, and Bst polymerase extends it,

displacing the previous strand. This forms a new stem-loop structure.

The released strand has a dumbbell-like structure with stem-loops at both ends. This

becomes the primary template for exponential amplification.

The inner and outer primers continuously anneal to the loop regions and the displaced

single-stranded regions, leading to a cascade of DNA synthesis and the accumulation of a

large amount of DNA with a cauliflower-like structure.

Quantitative Performance of LAMP
LAMP is renowned for its impressive performance metrics, making it a powerful tool for various

applications.
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Performance Metric
Typical Values and
Observations

References

Sensitivity

- Capable of detecting as few

as 6 copies of a target DNA

sequence. - For SARS-CoV-2

detection, sensitivities have

been reported to be as low as

one copy per reaction. - In

studies on foodborne

pathogens, the detection limit

can be as low as 10 fg of

genomic DNA.

[5]

Specificity

- The use of 4-6 primers

recognizing 6-8 distinct regions

of the target sequence confers

high specificity. - In a study for

SARS-CoV-2 detection,

specificity was reported to be

100%. - For tuberculosis

diagnosis, specificity has been

consistently high, often

reaching 100%.

[9][10]

Reaction Time

- Can produce up to 10^9

copies of the target in less

than an hour. - The inclusion of

loop primers can reduce the

reaction time to as little as 20-

30 minutes. - For SARS-CoV-

2, detection times of around 24

minutes have been achieved

with optimized protocols.

[1][11]

Robustness

- Less susceptible to inhibitors

present in clinical and

environmental samples

compared to PCR.

[12]
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Experimental Protocols
The following are generalized protocols for performing a standard LAMP and a Reverse

Transcription LAMP (RT-LAMP) assay. It is crucial to optimize primer concentrations,

temperature, and incubation time for each specific target.

Standard LAMP Assay Protocol
1. Reagent Preparation (25 µL reaction volume):

Component Final Concentration Volume (µL)

2X LAMP Master Mix 1X 12.5

10X Primer Mix (FIP/BIP,

F3/B3, LF/LB)
1X 2.5

Bst DNA Polymerase 8 U 1

Template DNA Variable 1-5

Nuclease-free water - Up to 25

2. Reaction Setup:

Thaw all reagents on ice.

Prepare a master mix containing the LAMP master mix, primer mix, and Bst DNA

polymerase.

Aliquot the master mix into individual reaction tubes.

Add the template DNA to the respective tubes. For the no-template control (NTC), add

nuclease-free water instead of the template.

Gently mix the contents of the tubes and centrifuge briefly.

3. Incubation:

Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes.
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4. Detection of Amplification:

Turbidity: Observe the formation of a white precipitate of magnesium pyrophosphate.

Fluorescence: Add an intercalating dye (e.g., SYBR Green I) to the reaction mix before or

after amplification and visualize under UV light.

Colorimetric: Use a metal-ion indicator (e.g., hydroxynaphthol blue) in the master mix, which

changes color upon successful amplification.

Gel Electrophoresis: Analyze the LAMP products on a 2% agarose gel. A ladder-like pattern

of multiple bands indicates a positive reaction.

Reverse Transcription LAMP (RT-LAMP) Assay Protocol
For RNA targets, a reverse transcriptase is added to the reaction.

1. Reagent Preparation (25 µL reaction volume):

Component Final Concentration Volume (µL)

2X RT-LAMP Master Mix 1X 12.5

10X Primer Mix (FIP/BIP,

F3/B3, LF/LB)
1X 2.5

Bst DNA Polymerase &

Reverse Transcriptase Mix
- 1

Template RNA Variable 1-5

Nuclease-free water - Up to 25

2. Reaction Setup and Incubation:

Follow the same setup procedure as for the standard LAMP assay.

Incubate at 60-65°C for 30-60 minutes. The reverse transcription and amplification occur

simultaneously in a single step.
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3. Detection:

Use the same detection methods as for the standard LAMP assay.

Visualizations
The following diagrams illustrate the core mechanism of LAMP and a typical experimental

workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Stage
Cycling Amplification Stage

Target DNA (dsDNA) FIP anneals to F2c
1.

F3 anneals to F3c
2.

Strand displacement by Bst Polymerase
3.

Formation of Stem-loop Structure
4.

Dumbbell-like Structure (main template)Similar process with BIP/B3

BIP anneals to loop

5.

Loop Primers (LF/LB) accelerate by binding to loops

Extension and strand displacement
6.

Formation of Concatemers
7.

Exponential Amplification8.
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1. Preparation

2. LAMP Reaction

3. Detection of Amplification

Sample Collection
(e.g., blood, saliva, tissue)

Nucleic Acid Extraction
(DNA or RNA)

Prepare Master Mix:
- Bst Polymerase

- dNTPs
- Primers (FIP, BIP, F3, B3, Loop)

- Buffer

Set up Reaction:
- Master Mix

- Template DNA/RNA
- No-Template Control

Isothermal Incubation
(60-65°C for 30-60 min)

Detection Methods

Turbidity (Visual) Fluorescence (UV light) Colorimetric (Visual) Gel Electrophoresis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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